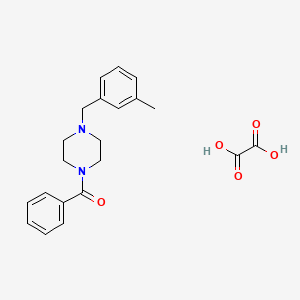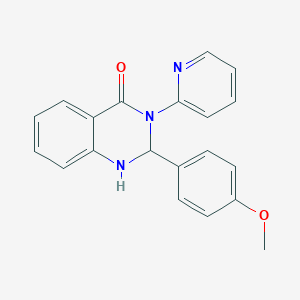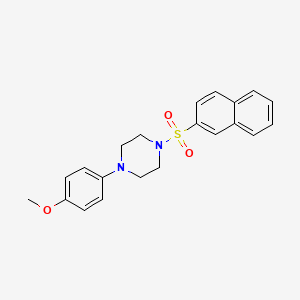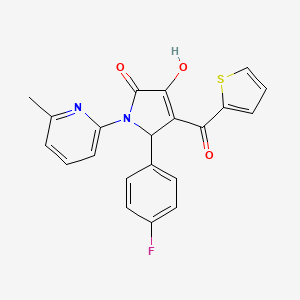![molecular formula C12H17BrClN3O2 B4014329 5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride CAS No. 1047620-50-7](/img/structure/B4014329.png)
5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride involves multiple steps, starting from initial reactants like 5-Bromo-nicotinic acid. Through processes such as chlorination, reaction with ammonium aqueous, and oxidation, derivatives are obtained with significant yields. For example, Chen Qi-fan (2010) details a method achieving a total yield of more than 48% through a series of reactions, highlighting the efficiency and effectiveness of the synthesis process for such compounds (Chen Qi-fan, 2010).
Molecular Structure Analysis
Compounds in this category typically crystallize as almost planar molecules, with intermolecular hydrogen bonding playing a crucial role in their structure. Jethmalani et al. (1996) illustrate this with N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, where intermolecular hydrogen bonding contributes to the stability and structure of the molecules (Jethmalani et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various reactions. For instance, reactions with ethyl bromoacetate and ethyl 2-bromopropionate lead to the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, as demonstrated by Jagodziński et al. (2000). This showcases the compound's versatility in forming cyclic derivatives through reactions with bromoacetate compounds (Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallization behavior, are influenced by their molecular structure. The almost planar structure and presence of intermolecular hydrogen bonding significantly impact their physical state and behavior in various solvents.
Chemical Properties Analysis
The chemical properties of 5-Bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride derivatives involve their biological activity as herbicidal, pesticidal, or fungicidal agents. The specific chemical groups present in the structure, like bromo and chloro groups, contribute to these properties by affecting the molecule's reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2.ClH/c13-11-7-10(8-14-9-11)12(17)15-1-2-16-3-5-18-6-4-16;/h7-9H,1-6H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDIRDJVZNKKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1047620-50-7 | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4014249.png)
![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)
![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)
![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)


![ethyl 4-{2-[(diphenylacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4014299.png)


![ethyl 4-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4014337.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
![N-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4014350.png)

